molecular formula C9H9ClO3 B091700 2,5-Dimethoxybenzoyl chloride CAS No. 17918-14-8

2,5-Dimethoxybenzoyl chloride

Cat. No.: B091700
CAS No.: 17918-14-8
M. Wt: 200.62 g/mol
InChI Key: YARKPRSRXZGKNI-UHFFFAOYSA-N
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Description

2,5-Dimethoxybenzoyl chloride is an organic compound with the molecular formula C9H9ClO3. It is a colorless to pale yellow liquid with a spicy smell. This compound is commonly used as a reagent in organic synthesis, particularly for introducing methoxy groups into molecules . It is hardly soluble in water but soluble in organic solvents such as ether and chloroform .

Safety and Hazards

2,5-Dimethoxybenzoyl chloride is classified as a skin corrosive substance . It can cause severe skin burns and eye damage . Safety measures include avoiding breathing in dust, fume, gas, mist, vapors, or spray, and wearing protective clothing and eye protection . In case of ingestion, it is advised to rinse the mouth and not induce vomiting . If inhaled, the person should be moved to fresh air and kept comfortable for breathing .

Mechanism of Action

Target of Action

2,5-Dimethoxybenzoyl chloride is a chemical compound primarily used in research and development

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its reactivity can be influenced by factors such as temperature and pH. Additionally, it should be handled with care due to its corrosive nature and potential to cause severe skin burns and eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: A commonly used method for preparing 2,5-dimethoxybenzoyl chloride involves reacting 2,5-dimethoxybenzoic acid with thionyl chloride in the presence of sulfuric acid . The reaction proceeds as follows:

  • 2,5-Dimethoxybenzoic acid is mixed with thionyl chloride.
  • Sulfuric acid is added to the mixture to catalyze the reaction.
  • The reaction mixture is heated to facilitate the conversion.
  • Excess bisulfite produced is neutralized by adding water and sodium carbonate solution.
  • The product is extracted with ether to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for mixing, heating, and extraction helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethoxybenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethoxybenzoyl chloride is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the methoxy groups affects the electronic properties of the compound, making it suitable for specific synthetic applications .

Properties

IUPAC Name

2,5-dimethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARKPRSRXZGKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170777
Record name 2,5-Dimethoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17918-14-8
Record name 2,5-Dimethoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17918-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethoxybenzoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017918148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethoxybenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.042
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Synthesis routes and methods

Procedure details

A mixture of 2,5-dimethoxybenzoic acid (25 g, 137.2 mmol) and thionyl chloride (35 mL, 470.6 mmol) was heated at reflux under Ar for 4 h. The reaction solution was evaporated to dryness and the residue was purified by high vacuum distillation at 127° C./2 mm Hg to give compound 45 as a pale yellow oil (26.5 g, 96.7%). When standing at room temperature, this oil changed to yellow crystals, m.p. 36°-38° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Yield
96.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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